![molecular formula C16H16ClNO2 B5697005 N-[2-(3-chlorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B5697005.png)
N-[2-(3-chlorophenyl)ethyl]-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-chlorophenyl)ethyl]-3-methoxybenzamide, commonly known as Tropisetron, is a chemical compound that is widely used in scientific research for its unique properties. Tropisetron belongs to the class of serotonin receptor antagonists and has been extensively studied for its potential therapeutic applications.
作用机制
Tropisetron exerts its pharmacological effects by blocking the 5-HT3 receptors, which are widely distributed in the central and peripheral nervous systems. The 5-HT3 receptors are involved in the regulation of various physiological processes, including nausea and vomiting, anxiety, pain, and mood. Tropisetron binds to the 5-HT3 receptors and prevents the binding of serotonin, thereby reducing the activity of the receptor and its downstream effects.
Biochemical and Physiological Effects:
Tropisetron has been shown to have a wide range of biochemical and physiological effects, including the reduction of nausea and vomiting, the modulation of anxiety and pain, and the improvement of cognitive function. Tropisetron has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
Tropisetron has several advantages for lab experiments, including its high potency and selectivity for the 5-HT3 receptors, its well-characterized pharmacological effects, and its availability as a commercial drug. However, Tropisetron also has some limitations, including its potential off-target effects, its limited solubility in water, and its potential for drug-drug interactions.
未来方向
There are several future directions for the research on Tropisetron, including the development of novel analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its molecular mechanisms of action. Additionally, the use of Tropisetron in combination with other drugs or therapies may provide synergistic effects and improve its efficacy. Further studies are needed to fully understand the potential of Tropisetron in various fields of research.
Conclusion:
In conclusion, Tropisetron is a potent 5-HT3 receptor antagonist that has been extensively studied for its potential therapeutic applications in various medical conditions. Tropisetron has a well-characterized mechanism of action and a wide range of biochemical and physiological effects. Although Tropisetron has some limitations, it remains a valuable tool for scientific research and has the potential to provide novel insights into the underlying mechanisms of various diseases. Further studies are needed to fully realize the potential of Tropisetron in various fields of research.
合成方法
Tropisetron can be synthesized through several methods, including the reaction of 3-methoxybenzoic acid with 2-(3-chlorophenyl)ethylamine in the presence of a coupling agent. Another method involves the reaction of 2-(3-chlorophenyl)ethylamine with 3-methoxybenzoyl chloride in the presence of a base. The yield of Tropisetron can be optimized by varying the reaction conditions, such as temperature, pressure, and reaction time.
科学研究应用
Tropisetron has been extensively studied for its potential therapeutic applications in various medical conditions, including chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and migraine headaches. Tropisetron is a potent 5-HT3 receptor antagonist that blocks the action of serotonin in the gastrointestinal tract and central nervous system, thereby reducing nausea and vomiting. Tropisetron has also been shown to have anxiolytic and analgesic effects, making it a potential candidate for the treatment of anxiety disorders and chronic pain.
属性
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-20-15-7-3-5-13(11-15)16(19)18-9-8-12-4-2-6-14(17)10-12/h2-7,10-11H,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNQODUGKLKXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)ethyl]-3-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(difluoromethyl)-N-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5696922.png)
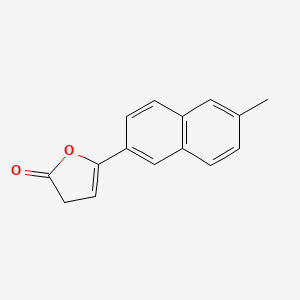

![4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5696939.png)
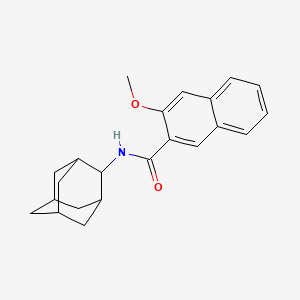
![N-[3-(aminocarbonyl)phenyl]-2-chlorobenzamide](/img/structure/B5696947.png)
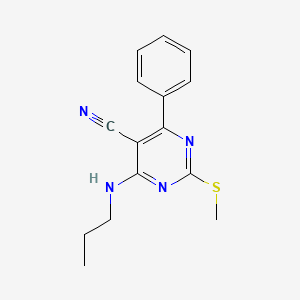

![3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5696970.png)
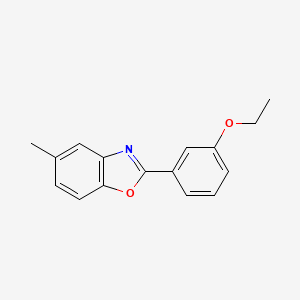
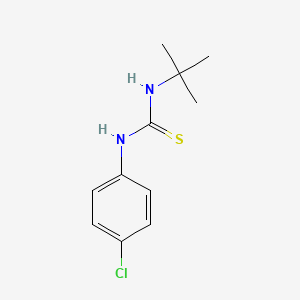
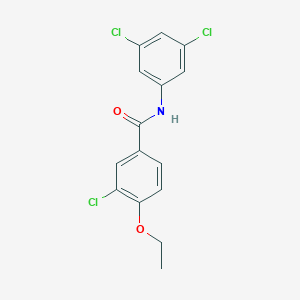
![methyl 3-{[(4-chlorophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5696994.png)
![N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5696997.png)